REACTION_CXSMILES
|
C(OC(=O)NC[CH:12]1[CH2:17][CH2:16][CH:15]([N:18]2[CH2:22][CH2:21][CH2:20][CH2:19]2)[CH2:14][CH2:13]1)C1C=CC=CC=1.C([O-])=O.[NH4+:27].[CH3:28]O>>[N:18]1([CH:15]2[CH2:14][CH2:13][CH:12]([NH:27][CH3:28])[CH2:17][CH2:16]2)[CH2:19][CH2:20][CH2:21][CH2:22]1 |f:1.2|
|
Name
|
(4-pyrrolidin-1-yl-cyclohexylmethyl)-carbamic acid benzyl ester
|
Quantity
|
292 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NCC1CCC(CC1)N1CCCC1)=O
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction flask was flushed with N2
|
Type
|
ADDITION
|
Details
|
to addition of 10% Pd/C (300 mg)
|
Type
|
CUSTOM
|
Details
|
consumption of 57
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature the reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered through a plug of celite in order
|
Type
|
CUSTOM
|
Details
|
to remove the Pd catalyst
|
Type
|
CUSTOM
|
Details
|
was used without further purification in the next step
|
Name
|
|
Type
|
|
Smiles
|
N1(CCCC1)C1CCC(CC1)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |